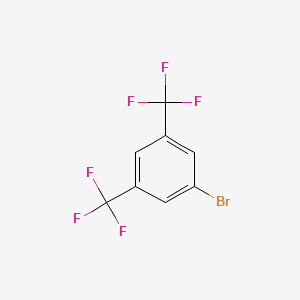

1-Bromo-3,5-bis(trifluoromethyl)benzene

描述

The exact mass of the compound 3,5-Bis(trifluoromethyl)bromobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-bromo-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVCVIHEBDJTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186471 | |

| Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-70-1 | |

| Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 328-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound that serves as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, and the presence of a reactive bromine atom make it a versatile reagent in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and key applications, with a focus on detailed experimental protocols for its synthesis and derivatization.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. It is a dense, non-polar compound with limited solubility in water but is miscible with many common organic solvents.[1] Its high thermal and chemical stability makes it a robust intermediate for a variety of chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 328-70-1 | [2][3] |

| Molecular Formula | C₈H₃BrF₆ | [2][4] |

| Molecular Weight | 293.00 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [6][7] |

| Boiling Point | 154 °C (lit.) | [1] |

| Melting Point | -16 °C (lit.) | [1] |

| Density | 1.699 g/mL at 25 °C (lit.) | [1][8] |

| Refractive Index (n20/D) | 1.427 (lit.) | [1] |

| Solubility in Water | Immiscible | [1][9] |

Table 2: Solubility in Organic Solvents

| Solvent | Solubility | Notes |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent for Grignard reagent formation. |

| Diethyl Ether | Soluble | Used as a solvent for Grignard reagent formation. |

| Toluene (B28343) | Soluble | Expected to be soluble due to its non-polar nature. |

| Hexane | Soluble | Expected to be soluble due to its non-polar nature. |

| Methanol | Sparingly Soluble | General trend for non-polar compounds in polar protic solvents. |

| Ethanol | Sparingly Soluble | General trend for non-polar compounds in polar protic solvents. |

| Acetone | Soluble | Aprotic solvent, generally a good solvent for a wide range of compounds. |

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

Table 3: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.96 (s, 1H), 7.83 (s, 2H) |

| ¹³C NMR | Signals for aromatic carbons and trifluoromethyl carbons are expected. |

| FT-IR | Characteristic peaks for C-Br, C-F, and aromatic C-H and C=C bonds are observed. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 292/294 (due to bromine isotopes). |

Key Reactions and Applications

This compound is a key intermediate in the synthesis of various high-value chemicals, including pharmaceutical intermediates, agrochemicals, and materials for electronics.[10] Two of its most important reactions are the formation of a Grignard reagent and its use in the synthesis of weakly coordinating anions.

Synthesis of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

A significant application of this compound is in the preparation of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄), a weakly coordinating anion used to stabilize highly reactive cationic species in catalysis.

Caption: Synthetic pathway for Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.

Grignard Reagent Formation and Subsequent Reactions

The formation of the Grignard reagent from this compound opens up a wide range of synthetic possibilities, allowing for the introduction of the 3,5-bis(trifluoromethyl)phenyl moiety onto various electrophiles.

Caption: General workflow for the Grignard reaction and subsequent functionalization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented industrial process.

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (96%)

-

Water

-

5 N Sodium Hydroxide (B78521) Solution

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer and a cooling system, charge glacial acetic acid and cool to 15°C.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 35°C.

-

Cool the acid mixture to 25°C and add 1,3-bis(trifluoromethyl)benzene.

-

With vigorous stirring, add 1,3-dibromo-5,5-dimethylhydantoin in portions. An exothermic reaction will occur, and the temperature should be maintained between 40-50°C.

-

After the initial exotherm subsides, maintain the reaction mixture at 45°C for approximately 4.5 hours.

-

Cool the reaction mixture and slowly pour it into cold water with vigorous stirring.

-

Allow the layers to separate and collect the lower organic layer.

-

Wash the organic layer with 5 N sodium hydroxide solution, followed by water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by distillation.

Preparation of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Materials:

-

This compound

-

Magnesium turnings

-

Sodium tetrafluoroborate (B81430) (NaBF₄), anhydrous

-

Anhydrous diethyl ether

-

1,2-Dibromoethane (B42909) (for initiation)

-

Sodium carbonate solution

-

Toluene

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings and anhydrous diethyl ether.

-

Add a small amount of 1,2-dibromoethane to initiate the Grignard reaction.

-

Slowly add a solution of this compound in anhydrous diethyl ether to the activated magnesium suspension. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

-

To the resulting Grignard reagent, add anhydrous sodium tetrafluoroborate as a solid in one portion.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours) to ensure complete reaction.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by dissolving it in toluene and removing water azeotropically, followed by filtration and drying under vacuum.

Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one via Grignard Reaction

Materials:

-

This compound

-

Magnesium granules

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic anhydride (B1165640)

Procedure:

-

In a flame-dried flask under an inert atmosphere, place magnesium granules and anhydrous THF.

-

Heat the mixture to a gentle reflux.

-

Slowly add a solution of this compound in anhydrous THF to initiate the Grignard formation.

-

After initiation, continue the dropwise addition of the bromide solution, maintaining a gentle reflux.

-

Once the addition is complete, continue to stir at reflux until the magnesium is consumed.

-

In a separate flask, place an excess of acetic anhydride and cool it in an ice bath.

-

Slowly add the prepared Grignard reagent to the cold acetic anhydride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique properties and reactivity enable the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The experimental protocols provided in this guide offer a starting point for researchers to utilize this important reagent in their synthetic endeavors.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 328-70-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1,3-Bis(trifluoromethyl)-5-bromobenzene 99 328-70-1 [sigmaaldrich.com]

- 6. This compound | 328-70-1 | TCI EUROPE N.V. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. 1,3-Bis(trifluoromethyl)-5-bromobenzene, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 9. 1-Brom-3,5-bis(trifluormethyl)benzol, 98 %, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a key building block in modern organic synthesis. Its unique electronic properties, conferred by the two electron-withdrawing trifluoromethyl groups, make it an invaluable reagent for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its safety information.

Core Properties and Safety Data

This compound is a colorless to light yellow liquid at room temperature.[3] Its high density and boiling point are characteristic of halogenated aromatic compounds. The trifluoromethyl groups significantly influence its reactivity, making the bromine atom susceptible to various cross-coupling reactions.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 328-70-1 | [5] |

| Molecular Formula | C₈H₃BrF₆ | [5] |

| Molecular Weight | 293.00 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | 1.699 g/mL at 25 °C | [6][7] |

| Boiling Point | 151-155 °C | [6][8] |

| Melting Point | -16 °C | [6] |

| Refractive Index | n20/D 1.427 | [6] |

| Flash Point | >110 °C | [6] |

| Solubility | Insoluble in water. | [9] |

| XLogP3 | 4.9 | [5] |

Table 2: Safety and Hazard Information

| Hazard Statement | Classification | Precautionary Statements | Source(s) |

| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 | [5][6] |

| H319: Causes serious eye irritation | Eye Irrit. 2 | P264, P280, P305+P351+P338, P337+P313 | [5][6] |

| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [5][6] |

| H410: Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 | P273, P391, P501 | [6] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 1,3-bis(trifluoromethyl)benzene.[10] The use of a suitable brominating agent and catalyst system is crucial for achieving high regioselectivity and yield.

Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a patented procedure.[10]

Materials:

-

1,3-bis(trifluoromethyl)benzene

-

1,3-dibromo-5,5-dimethylhydantoin (DBH)

-

Glacial acetic acid

-

96% Sulfuric acid

-

5 N Sodium hydroxide (B78521) (NaOH) solution

-

Cold water

-

Round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Ice bath

Procedure:

-

To a round-bottom flask, add 1,3-bis(trifluoromethyl)benzene, glacial acetic acid, and 96% sulfuric acid.

-

Cool the mixture to approximately 10-15 °C using an ice bath.

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin to the stirred mixture, maintaining the temperature at around 45 °C.

-

After the addition is complete, continue stirring at 45 °C and monitor the reaction progress by gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to 2 °C and slowly pour it into cold water with vigorous stirring.

-

Allow the layers to separate and collect the lower organic layer.

-

Wash the organic layer with a 5 N NaOH solution.

-

The resulting clear, colorless organic layer is this compound. Further purification can be achieved by distillation.

Key Reactions and Applications

This compound is a versatile intermediate used in a variety of chemical transformations, most notably in the formation of Grignard reagents and as a substrate in Buchwald-Hartwig amination reactions.[4] These reactions are fundamental in the synthesis of pharmaceuticals and advanced materials.

Grignard Reagent Formation and Reaction

The formation of a Grignard reagent from this compound provides a powerful nucleophile for the formation of new carbon-carbon bonds.[11][12]

Grignard reaction pathway.

Experimental Protocol: Grignard Reaction

This generalized protocol is based on standard Grignard reaction procedures.[9][12][13]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (optional, as an indicator)

-

An electrophile (e.g., benzophenone)

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) solution (for quenching)

-

Three-necked round-bottom flask, reflux condenser, and dropping funnel (all flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up the flame-dried glassware under an inert atmosphere.

-

Place magnesium turnings in the flask. A crystal of iodine can be added to help initiate the reaction.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve this compound in anhydrous THF in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated if the iodine color fades and bubbling occurs. Gentle heating may be required.

-

Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed.

-

Cool the Grignard reagent in an ice bath.

-

Dissolve the electrophile (e.g., benzophenone) in anhydrous THF and add it dropwise to the Grignard reagent.

-

After the addition, allow the reaction to stir at room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond, a common linkage in many pharmaceutical compounds.[14][15]

Buchwald-Hartwig amination pathway.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of an aryl bromide.[1][16]

Materials:

-

This compound

-

An amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., Xantphos)

-

A base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a Schlenk tube.

-

Add this compound and the amine to the tube.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique electronic properties and reactivity make it a key component in the development of novel pharmaceuticals, agrochemicals, and materials. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. As with all chemical procedures, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and scales.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 328-70-1 | TCI AMERICA [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H3BrF6 | CID 67602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-ビス(トリフルオロメチル)-5-ブロモベンゼン 97%, contains 3% Copper Shot (CAS 7440-50-8) as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CAS RN 328-70-1 | Fisher Scientific [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 11. adichemistry.com [adichemistry.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 1-Bromo-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound that serves as a crucial building block in modern organic synthesis. Its unique electronic properties, conferred by the presence of two strongly electron-withdrawing trifluoromethyl groups, make it a valuable intermediate in the development of pharmaceuticals, advanced materials, and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and applications, with a focus on presenting detailed data and experimental methodologies for the scientific community.

Structure and Nomenclature

The structure of this compound consists of a benzene (B151609) ring substituted with a bromine atom at position 1 and two trifluoromethyl (CF₃) groups at positions 3 and 5. This substitution pattern gives the molecule a high degree of chemical stability.[3]

Systematic Nomenclature:

Common Synonyms:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

5-Bromo-α,α,α,α',α',α'-hexafluoro-m-xylene[4]

-

1,3-Bis(trifluoromethyl)-5-bromobenzene[4]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 328-70-1[4][6] |

| Molecular Formula | C₈H₃BrF₆[6] |

| Molecular Weight | 293.00 g/mol [4][6] |

| InChI Key | CSVCVIHEBDJTCJ-UHFFFAOYSA-N[4][5] |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F[4][6] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-characterized, providing essential information for its handling, purification, and identification.

Physical Properties:

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 154 °C | |

| Melting Point | -16 °C | |

| Density | 1.699 g/mL at 25 °C | |

| Refractive Index | n20/D 1.427 |

Spectroscopic Data:

| Spectroscopy | Key Features |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.96 (s, 2H), 7.83 (s, 1H)[7] |

| ¹³C NMR | Spectral data available from commercial suppliers.[4] |

| IR Spectroscopy | Conforms to structure.[5] |

| Mass Spectrometry | Molecular ion peaks (M, M+2) characteristic of a monobrominated compound are observed at m/z 292 and 294.[7][8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 1,3-bis(trifluoromethyl)benzene (B1330116).[9][10]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Protocol (Adapted from US Patent 6,255,545 B1): [9]

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, add glacial acetic acid (22.0 mL) and cool to 15°C.

-

Acid Mixture Preparation: Slowly add concentrated (96%) sulfuric acid (142 mL) to the acetic acid. Allow the mixture to cool to 25°C.

-

Addition of Starting Material: Add 1,3-bis(trifluoromethyl)benzene (107 g, 500 mmol) to the acid mixture.

-

Bromination: With vigorous stirring, add 1,3-dibromo-5,5-dimethylhydantoin (B127087) (77.25 g, 270 mmol) over 2 minutes. An exothermic reaction will occur, and the temperature should be maintained between 40-50°C using external cooling.

-

Work-up: After the reaction is complete (monitored by GC), cool the mixture to 2°C and pour it slowly into cold water (250 mL).

-

Extraction and Neutralization: Stir the mixture vigorously for 10 minutes, allow the layers to separate, and collect the lower organic layer. Wash the organic layer with 5 N NaOH (75 mL).

-

Purification: The resulting clear, colorless organic layer is this compound. Further purification can be achieved by distillation.

Characterization Workflow

A standard workflow for the characterization of the synthesized product is outlined below.

Caption: Workflow for the purification and characterization of this compound.

Applications in Research and Drug Development

The unique structural and electronic features of this compound make it a versatile intermediate in several areas of chemical research and development.

Logical Relationship of Applications:

Caption: Key application areas of this compound.

-

Pharmaceutical Synthesis: The trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[11] This makes this compound a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs).[2][3] For instance, the 3,5-bis(trifluoromethyl)phenyl moiety is found in several FDA-approved drugs.[12]

-

Materials Science: This compound is used in the synthesis of specialty polymers and liquid crystals.[1] The introduction of trifluoromethyl groups can improve the thermal stability and modify the electronic properties of materials, making them suitable for applications such as in organic light-emitting diodes (OLEDs).[1]

-

Agrochemicals: The trifluoromethylated aromatic structure is a common feature in modern herbicides, insecticides, and fungicides, where it can enhance the efficacy and environmental profile of the active ingredients.[1]

-

Organometallic Chemistry: It is a key starting material for the preparation of the weakly coordinating anion, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, which is used to stabilize highly reactive cationic catalysts.[5][13]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

It should be stored in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a cornerstone intermediate in synthetic chemistry with significant applications in drug discovery, materials science, and agrochemical development. Its well-defined properties and synthesis routes, as detailed in this guide, provide a solid foundation for its use in both academic and industrial research. The continued exploration of this versatile building block is expected to lead to further innovations across various scientific disciplines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H3BrF6 | CID 67602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. 3,5-Bis(trifluoromethyl)bromobenzene(328-70-1) 1H NMR spectrum [chemicalbook.com]

- 8. 3,5-Bis(trifluoromethyl)bromobenzene [webbook.nist.gov]

- 9. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 10. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 11. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. fishersci.com [fishersci.com]

physical properties of 1-Bromo-3,5-bis(trifluoromethyl)benzene

A Technical Guide to 1-Bromo-3,5-bis(trifluoromethyl)benzene

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical properties of this compound (CAS No: 328-70-1). It is intended as a technical resource for professionals in research and development who utilize this compound as a key building block in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] The unique electronic properties conferred by the two electron-withdrawing trifluoromethyl groups make it a valuable intermediate for creating specialized molecules.[1][2]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases, representing typical specifications for this reagent.

| Property | Value | Source(s) |

| CAS Number | 328-70-1 | [3][4] |

| Molecular Formula | C₈H₃BrF₆ | [3][4] |

| Molecular Weight | 293.00 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [3][5] |

| Melting Point | -16 °C | |

| Boiling Point | 154 °C (at 760 Torr) | |

| Density | 1.699 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.427 (lit.), 1.4255-1.4295 | [3] |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Immiscible with water | [7] |

| InChI Key | CSVCVIHEBDJTCJ-UHFFFAOYSA-N | [3][4] |

Molecular Structure and Synthetic Role

The unique substitution pattern of the benzene (B151609) ring is central to the reactivity and utility of this compound. The bromine atom provides a reactive site for various coupling reactions, while the two meta-positioned trifluoromethyl groups strongly influence the electronic nature of the ring.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C8H3BrF6 | CID 67602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 328-70-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. 1,3-Bis(trifluoromethyl)-5-bromobenzene, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 7. 1-Brom-3,5-bis(trifluormethyl)benzol, 98 %, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

Spectroscopic Data of 1-Bromo-3,5-bis(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS No: 328-70-1), a crucial building block in organic synthesis, particularly for the development of pharmaceutical agents and advanced materials. The unique electronic properties conferred by the trifluoromethyl groups make a thorough understanding of its spectral characteristics essential for its identification and application.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 | Singlet | 2H | H-2, H-6 |

| 7.83 | Singlet | 1H | H-4 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 133.5 | C-2, C-6 |

| 132.2 (q, J ≈ 34 Hz) | C-3, C-5 |

| 124.9 | C-4 |

| 122.9 (q, J ≈ 273 Hz) | -CF₃ |

| 122.6 | C-1 |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| -63.3 | -CF₃ |

Note: The chemical shift for the trifluoromethyl groups typically appears in this region relative to a CFCl₃ standard.

Infrared (IR) Spectroscopy Data

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak-Medium | Aromatic C-H Stretch |

| 1620-1580 | Medium | Aromatic C=C Stretch |

| 1470-1430 | Medium | Aromatic C=C Stretch |

| 1350-1120 | Very Strong | C-F Stretch (from CF₃) |

| 900-860 | Strong | C-H Out-of-plane bend (isolated H) |

| 700-500 | Medium-Strong | C-Br Stretch |

Note: The most prominent features in the IR spectrum are the very strong absorption bands corresponding to the C-F stretching vibrations of the two trifluoromethyl groups.

Mass Spectrometry (MS) Data

Table 5: Electron Ionization (EI) Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 294 | 97.2 | [M+2]⁺ (with ⁸¹Br) |

| 292 | 100.0 | [M]⁺ (with ⁷⁹Br) |

| 213 | 78.4 | [M-Br]⁺ |

| 163 | 22.9 | [C₇H₃F₃]⁺ |

Note: The molecular ion exhibits a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, which is indicative of the presence of a single bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, operating at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to singlets for each unique carbon environment. A longer acquisition time and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: The ¹⁹F NMR spectrum is acquired on a spectrometer equipped with a fluorine-observe probe, operating at a frequency of 376 MHz. Chemical shifts are referenced to an external standard of CFCl₃ (δ = 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is most conveniently obtained using the neat liquid technique. A single drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then pressed together to form a thin capillary film.

-

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are averaged to obtain the final spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or directly via a heated probe. For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is injected.

-

Ionization: Electron Ionization (EI) is employed as the ionization method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key logical workflows and relationships in the spectroscopic analysis of this compound.

Caption: A logical workflow for the structural elucidation of an unknown compound.

Caption: Key fragmentation pathway for this compound.

Solubility Profile of 1-Bromo-3,5-bis(trifluoromethyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a key intermediate in various chemical syntheses. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Core Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. Due to a lack of extensive published quantitative data, this table includes qualitative descriptions and a significant quantitative finding in Dimethyl Sulfoxide (DMSO).

| Solvent | Chemical Formula | Solubility | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL (682.58 mM)[1] | Requires ultrasonic agitation. The hygroscopic nature of DMSO can significantly impact solubility[1]. |

| Chloroform | CHCl₃ | Slightly Soluble[2] | Qualitative observation. |

| Methanol | CH₃OH | Sparingly Soluble[2] | Qualitative observation. |

| Water | H₂O | Immiscible[2] |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method .

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. This ensures that saturation is reached.

-

Equilibration: The vials are placed in a shaker bath set to a constant temperature (e.g., 25 °C) and agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the samples are removed from the shaker bath and allowed to stand, or are centrifuged at the same temperature to separate the excess solid from the saturated solution.

-

Sample Dilution and Analysis: A precise aliquot of the clear supernatant (the saturated solution) is carefully removed, weighed, and then diluted with a known volume of an appropriate solvent.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or GC, by comparing the response to a calibration curve prepared with known concentrations of the compound.

-

Calculation: The solubility is then calculated and typically expressed in units such as mg/mL, g/100mL, or molarity (mol/L).

Visualization of a Key Synthetic Pathway

This compound is a critical starting material for the synthesis of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄), a widely used weakly coordinating anion. The following diagram illustrates the experimental workflow for this synthesis.

Caption: Synthesis workflow for Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.

References

The Trifluoromethyl Group: An In-depth Technical Guide to its Electronic Effects on the Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group onto a benzene (B151609) ring is a powerful strategy in medicinal chemistry and materials science.[1][2] This functional group exerts profound electronic effects that significantly alter the physicochemical properties of the parent molecule, influencing its reactivity, acidity, basicity, and potential for intermolecular interactions. This guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding.

Core Electronic Effects: A Duality of Induction and Resonance

The electronic influence of the trifluoromethyl group is dominated by a strong electron-withdrawing inductive effect (-I) and a weaker, often debated, resonance effect.

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, with the partial positive charge centered on the carbon atom of the CF3 group. This positive pole inductively withdraws electron density from the benzene ring through the sigma (σ) bond.[3][4][5] This effect is the primary contributor to the trifluoromethyl group's powerful electron-withdrawing nature.[3][6]

Resonance Effect: The resonance effect of the trifluoromethyl group is generally considered to be weakly electron-withdrawing (-M or -R). This is attributed to hyperconjugation, involving the overlap of the C-F σ* antibonding orbitals with the π-system of the benzene ring. However, some studies suggest that under certain conditions, particularly when attached to a highly electron-deficient system, the CF3 group can act as a weak π-electron donor.[7] For most practical purposes in the context of a neutral or moderately polarized benzene ring, it is treated as a group lacking significant resonance donation.

The net result of these effects is a significant decrease in electron density of the aromatic ring, rendering it less susceptible to electrophilic attack and more susceptible to nucleophilic attack.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group can be quantified using several key parameters, including Hammett constants, pKa values of substituted acids and bases, and dipole moments.

Hammett Sigma (σ) Constants

Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of a benzene ring.[8][9] The trifluoromethyl group possesses positive σ values, indicating its electron-withdrawing nature.

| Hammett Constant | Value | Description |

| σ_meta_ (σ_m_) | 0.43 - 0.46 | Quantifies the inductive effect of the substituent from the meta position. |

| σ_para_ (σ_p_) | 0.53 - 0.54 | Reflects the combined inductive and resonance effects from the para position. |

| σ_I_ | 0.38 | Represents the pure inductive effect. |

| σ_R_ | 0.16 | Represents the pure resonance effect. |

Note: The exact values may vary slightly depending on the experimental conditions and the reaction series used for their determination.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity and basicity of functional groups attached to the benzene ring.

Acidity of Benzoic Acids: The CF3 group stabilizes the conjugate base (benzoate) by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa) of the corresponding benzoic acid.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 3-(Trifluoromethyl)benzoic Acid | 3.86 |

| 4-(Trifluoromethyl)benzoic Acid | 3.67 |

Basicity of Anilines: Conversely, the CF3 group decreases the basicity (lowers the pKa of the conjugate acid) of aniline (B41778) by withdrawing electron density from the nitrogen atom, making the lone pair less available for protonation.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.60 |

| 3-(Trifluoromethyl)aniline | 3.20 |

| 4-(Trifluoromethyl)aniline | 2.81 |

Dipole Moment

The significant difference in electronegativity between the trifluoromethyl group and the benzene ring results in a substantial molecular dipole moment. The experimental dipole moment of trifluoromethylbenzene is approximately 2.86 D.[10][11] This high dipole moment can influence molecular interactions and the overall polarity of the molecule.

Directing Effects in Electrophilic Aromatic Substitution

The trifluoromethyl group is a deactivating and meta-directing group in electrophilic aromatic substitution reactions.[4][6]

-

Deactivating Nature: The strong inductive electron withdrawal reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles compared to unsubstituted benzene.

-

Meta-Directing Nature: The deactivating effect is most pronounced at the ortho and para positions due to the proximity of the electron-withdrawing CF3 group. The meta position is consequently the least deactivated and therefore the preferred site of electrophilic attack.

Experimental Protocols

Determination of Hammett Constants using ¹⁹F NMR Spectroscopy

This method relies on the sensitivity of the ¹⁹F NMR chemical shift of a para-substituted fluorobenzene (B45895) to the electronic effects of a substituent at the para position.

Materials:

-

A series of para-substituted trifluoromethylbenzenes.

-

A suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

NMR tubes.

-

High-resolution NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Sample Preparation: Prepare dilute solutions (typically 0.05-0.1 M) of each para-substituted trifluoromethylbenzene in the chosen deuterated solvent.

-

NMR Acquisition: Acquire the ¹⁹F NMR spectrum for each sample. A proton-decoupled ¹⁹F spectrum is typically recorded to obtain a sharp singlet for the CF3 group.

-

Chemical Shift Measurement: Accurately measure the chemical shift (δ) of the CF3 signal for each compound relative to a reference standard (e.g., C₆F₆ or an internal standard).

-

Calculation of Substituent Chemical Shift (SCS): Calculate the SCS for each substituent by subtracting the chemical shift of the unsubstituted trifluoromethylbenzene from the chemical shift of the substituted compound: SCS = δ_substituted - δ_unsubstituted.

-

Correlation with Hammett Parameters: The SCS values are then correlated with known Hammett σ constants (σ_p_ and σ_m_) using linear regression analysis to establish a quantitative relationship. This relationship can then be used to determine unknown σ values.

Potentiometric Titration for pKa Determination

This is a classic and reliable method for determining the pKa of acidic or basic compounds.[5][12]

Materials:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

-

Magnetic stirrer and stir bar.

-

Burette.

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

The trifluoromethyl-substituted benzoic acid or aniline to be analyzed.

-

Deionized water.

-

Inert gas supply (e.g., nitrogen) for purging.

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. If the sample is sensitive to air, purge the solution with an inert gas.

-

Titration: For an acidic sample, titrate with the standardized strong base, adding the titrant in small, known increments. For a basic sample, titrate with the standardized strong acid.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the acid or base has been neutralized. This corresponds to the inflection point of the curve.

Synthesis of 4-(Trifluoromethyl)aniline

This protocol describes a representative method for the synthesis of a trifluoromethylated aniline.

Materials:

-

4-Chlorobenzotrifluoride

-

Aqueous ammonia (B1221849) (concentrated)

-

Copper(I) oxide (Cu₂O)

-

Autoclave or high-pressure reactor

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Apparatus for distillation or column chromatography for purification

Procedure:

-

Reaction Setup: In a high-pressure reactor, combine 4-chlorobenzotrifluoride, concentrated aqueous ammonia, and a catalytic amount of copper(I) oxide.

-

Reaction: Seal the reactor and heat the mixture to a high temperature (e.g., 180-200 °C) for several hours. The high pressure generated by the heated ammonia facilitates the nucleophilic aromatic substitution of the chlorine atom.

-

Workup: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Implications in Drug Design and Development

The unique electronic properties of the trifluoromethyl group make it a valuable tool in drug design.[13][14]

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can increase the half-life of a drug.[1]

-

Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1][13]

-

Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the electronic environment of a molecule, leading to enhanced binding to its biological target.[2]

-

pKa Modulation: By modifying the pKa of nearby acidic or basic centers, the CF3 group can influence the ionization state of a drug at physiological pH, which affects its solubility, absorption, and distribution.[15]

Conclusion

The trifluoromethyl group exerts a powerful and predictable electronic influence on the benzene ring, primarily through a strong electron-withdrawing inductive effect. This effect has significant and quantifiable consequences for the reactivity, acidity, basicity, and directing effects in electrophilic aromatic substitution. A thorough understanding of these principles, supported by robust experimental data and methodologies, is crucial for the rational design of novel pharmaceuticals and advanced materials. The strategic incorporation of the trifluoromethyl group will undoubtedly continue to be a cornerstone of modern chemical research and development.

References

- 1. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 2. scispace.com [scispace.com]

- 3. asianpubs.org [asianpubs.org]

- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum [chemicalbook.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. spectrabase.com [spectrabase.com]

- 14. A dipole moment study of the electrical effect of the trifluoromethyl group (1972) | John D. Hepworth | 7 Citations [scispace.com]

- 15. asianpubs.org [asianpubs.org]

The Strategic Role of 1-Bromo-3,5-bis(trifluoromethyl)benzene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

1-Bromo-3,5-bis(trifluoromethyl)benzene is a cornerstone building block in contemporary organic synthesis, prized for the unique electronic properties conferred by its two trifluoromethyl substituents. This technical guide provides an in-depth exploration of its pivotal role, covering its physical and chemical characteristics, its application in the formation of non-coordinating anions, and its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation are presented, alongside illustrative reaction pathways and workflows. This document serves as a comprehensive resource for researchers leveraging this versatile reagent in the development of novel pharmaceuticals, advanced materials, and agrochemicals.

Introduction

This compound, a halogenated aromatic compound, has emerged as a critical intermediate in a wide array of synthetic applications.[1][2] The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring significantly influences its reactivity, making it an ideal substrate for various transition metal-catalyzed cross-coupling reactions.[1] Its unique electronic and steric properties also render it a valuable precursor for the synthesis of weakly coordinating anions, which are instrumental in stabilizing highly reactive cationic species in organometallic chemistry and catalysis.[2][3] This guide will delve into the essential aspects of this compound, providing researchers with the necessary data and methodologies to effectively utilize this powerful synthetic tool.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis. The table below summarizes its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃BrF₆ | [4] |

| Molecular Weight | 293.00 g/mol | |

| CAS Number | 328-70-1 | |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Boiling Point | 154 °C (lit.) | |

| Melting Point | -16 °C (lit.) | |

| Density | 1.699 g/mL at 25 °C (lit.) | |

| Refractive Index | 1.4255-1.4295 @ 20 °C | [4] |

| Solubility | Immiscible with water | [5] |

| Assay (GC) | ≥97.5% | [4] |

Key Applications in Organic Synthesis

The synthetic utility of this compound is extensive, with prominent applications in the synthesis of pharmaceuticals, materials for organic light-emitting diodes (OLEDs), and agrochemicals.[1] Its role as a precursor to the non-coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion is a particularly noteworthy application.

Precursor to Weakly Coordinating Anions

This compound is the primary starting material for the synthesis of the highly valuable tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (often abbreviated as [BArf]) anion.[3] This anion is exceptionally stable and weakly coordinating due to the steric bulk and strong electron-withdrawing nature of the four 3,5-bis(trifluoromethyl)phenyl groups.[3] This property makes it an indispensable counterion for stabilizing highly electrophilic and reactive organometallic cations, which are often used as catalysts in polymerization and other organic transformations.[3][5]

The synthesis typically proceeds via the formation of a Grignard reagent from this compound, which then reacts with a boron source.

Key Transformations and Experimental Protocols

The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for a variety of cross-coupling reactions. The electron-deficient nature of the aromatic ring generally enhances the rate of oxidative addition in palladium-catalyzed cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and this compound is an effective coupling partner.[6] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[7]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Table of Illustrative Suzuki-Miyaura Coupling Reactions

Note: Specific yield data for this compound in Suzuki-Miyaura reactions is not extensively reported in readily available literature. The following table provides examples with a structurally similar, electron-deficient aryl bromide to illustrate typical conditions and outcomes.

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzotrifluoride | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic Acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 16 | 92 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[9] this compound serves as an excellent substrate for this transformation.[9]

Experimental Protocol: Generalized Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv.). Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

-

Reaction: Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to yield the desired arylamine.

Table of Illustrative Buchwald-Hartwig Amination Reactions

Note: As with Suzuki-Miyaura coupling, specific quantitative data for Buchwald-Hartwig amination of this compound is not abundant in general literature. The following table illustrates typical conditions with a similar substrate.

| Aryl Bromide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd(OAc)₂/KPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~80 (estimated) |

| 4-Bromobenzotrifluoride | Morpholine | Pd₂(dba)₃/RuPhos (1/2) | LiHMDS | Toluene | 100 | 16 | 83 |

Grignard Reagent Formation

This compound can be readily converted to its corresponding Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide. This powerful nucleophile can then be reacted with a variety of electrophiles to form new carbon-carbon bonds.[8]

Experimental Protocol: Grignard Reagent Formation and Reaction with a Carbonyl Compound

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Initiation: Place magnesium turnings (1.1-1.2 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium.

-

Grignard Formation: Dissolve this compound (1.0 equiv.) in anhydrous THF and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium and, if necessary, gently warm the flask to initiate the reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Reaction with Electrophile: Cool the Grignard reagent to 0 °C. Dissolve the electrophile (e.g., an aldehyde or ketone, 1.0 equiv.) in anhydrous THF and add it dropwise to the Grignard solution.

-

Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography or recrystallization.

Conclusion

This compound is a uniquely versatile and powerful reagent in modern organic synthesis. Its electron-deficient nature makes it an excellent substrate for a variety of critical bond-forming reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, its role as a precursor to the indispensable [BArf] anion highlights its significance in the broader field of catalysis. The detailed protocols and reaction pathways provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block in their pursuit of novel molecules with applications in medicine, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Safe Handling and Application of 1-Bromo-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and detailed experimental protocols for the effective and safe use of 1-bromo-3,5-bis(trifluoromethyl)benzene in research and development settings. This versatile chemical intermediate is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic and chemical properties, imparted by the two trifluoromethyl groups, make it a valuable reagent in modern organic synthesis.[1]

Physicochemical and Hazard Information

A thorough understanding of the physicochemical properties and potential hazards of this compound is paramount for its safe handling. The following tables summarize key data compiled from various safety data sheets (SDS).

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 328-70-1 | [2][3] |

| Molecular Formula | C₈H₃BrF₆ | [2][3] |

| Molecular Weight | 293.00 g/mol | [3] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 154 °C | [2] |

| Density | 1.699 g/mL at 25 °C | [2] |

| Refractive Index | 1.4255-1.4295 @ 20 °C | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Insoluble in water | [2] |

Table 2: Hazard Identification and Classification

| Hazard | Classification | Precautionary Statements | Reference |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. | [3] |

| Specific target organ toxicity – single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation. | [3] |

Safety and Handling Protocols

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves. Gloves must be inspected prior to use. |

| Respiratory Protection | Use in a well-ventilated area. If engineering controls are not sufficient, use a NIOSH-approved respirator. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the chemical's integrity and preventing accidents.

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Get medical attention. |

Fire-Fighting and Spill Management

-

Fire-Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam as extinguishing agents. Vapors may form explosive mixtures with air.

-

Spill Management: Ensure adequate ventilation. Evacuate personnel to safe areas. Prevent further leakage or spillage if safe to do so. Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.

Experimental Protocols

This compound is a versatile reagent in a variety of chemical transformations. Below are detailed protocols for some of its key applications.

Grignard Reagent Formation and Acetylation

The formation of the Grignard reagent from this compound is a critical step for many subsequent reactions. However, it is important to note that trifluoromethylphenyl Grignard reagents can be potentially explosive, and strict safety precautions must be followed.[4][5]

Protocol for the Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone [4]

-

Apparatus Setup: A 100-mL, three-necked, round-bottom flask is equipped with a Teflon-coated thermocouple probe, an inert gas inlet, a 100-mL pressure-equalizing addition funnel fitted with a rubber septum, and a magnetic stir bar. The apparatus should be flame-dried and maintained under an atmosphere of argon or nitrogen.

-

Initial Charge: The flask is charged with this compound (20.0 g, 11.8 mL, 68.3 mmol) and 35 mL of anhydrous THF.

-

Grignard Formation: The solution is cooled to -5 °C in an ice-salt water bath. A solution of i-PrMgCl in THF (37.6 mL, 2 M, 75.2 mmol) is added dropwise over 1 hour, ensuring the internal reaction temperature does not exceed 0 °C.

-

Acetylation: The resulting solution is stirred for an additional 30 minutes at 0 °C. Acetic anhydride (B1165640) (13.9 g, 12.9 mL, 137 mmol) is then added dropwise over 2 hours, maintaining the temperature at 0 °C.

-

Work-up: The flask is removed from the ice-water bath, and 35 mL of deionized water is added dropwise over 1 hour. The biphasic mixture is heated at 60 °C for 15 minutes. After cooling to room temperature, the organic layer is separated and diluted with 35 mL of MTBE.

-

Neutralization and Extraction: The organic solution is vigorously stirred while 2 mL of aqueous 2.5 N NaOH is added dropwise to achieve a pH of 7.1 in the aqueous phase. The organic phase is separated and washed with two 20-mL portions of saturated aqueous NaHCO₃ solution and 20 mL of brine.

-

Purification: The organic layer is dried over Na₂SO₄ and concentrated by rotary evaporation. The residue is purified by bulb-to-bulb distillation at 25 mmHg (distillate collected at 122-132 °C) to afford 1-[3,5-bis(trifluoromethyl)phenyl]-ethanone as a clear, colorless oil.

Palladium-Catalyzed Cross-Coupling Reactions

As an aryl bromide, this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[6][7]

General Protocol for the Heck Reaction

-

Reaction Setup: To a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine (B128534), 1.5 equivalents).

-

Reagent Addition: Add this compound (1 equivalent) and the desired alkene (1.2 equivalents) in a suitable solvent (e.g., anhydrous DMF).

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds from an aryl halide and a boronic acid or ester.[8][9][10][11]

General Protocol for the Suzuki-Miyaura Coupling

-